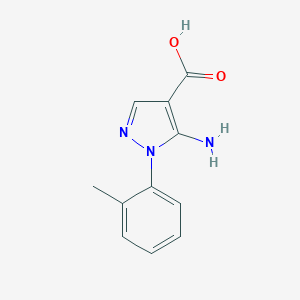

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUVEPWUJIBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202896 | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-91-2 | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 2-Methylphenylhydrazine with Ethoxymethylene Cyanoacetate

-

Reactants :

-

2-Methylphenylhydrazine (1.0 equiv)

-

Ethyl ethoxymethylene cyanoacetate (1.1 equiv)

-

Toluene (solvent, 5–10 volumes)

-

-

Conditions :

-

Dropwise addition of hydrazine to the cyanoacetate in toluene at 0–5°C.

-

Gradual warming to 22–30°C with stirring for 3–5 hours.

-

Reflux at 110°C for 2 hours to complete cyclization.

-

-

Intermediate : Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by cyclization and aromatization (Figure 1). Toluene enhances solubility and minimizes side reactions.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid:

Sodium Hydroxide-Mediated Hydrolysis

-

Reactants :

-

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 equiv)

-

2M NaOH (3.0 equiv)

-

Ethanol/water (1:1 v/v, 8–10 volumes)

-

-

Conditions :

-

Reflux at 80–90°C for 4–6 hours.

-

Acidification to pH 3–4 using concentrated HCl.

-

-

Isolation : Filter the precipitated solid and wash with cold water.

Optimization Notes :

-

Prolonged heating (>6 hours) risks decarboxylation.

-

Ethanol/water mixtures prevent gel formation during neutralization.

Alternative Synthetic Routes

Copper-Catalyzed Coupling Reactions

Aryl halides (e.g., 2-methylbromobenzene) can couple with preformed pyrazole intermediates under Ullmann conditions:

-

Reactants :

-

5-Amino-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

2-Methylbromobenzene (1.2 equiv)

-

CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

K₂CO₃ (2.0 equiv), DMF (solvent)

-

-

Conditions :

-

Heat at 120°C for 24 hours under nitrogen.

-

Limitations :

-

Lower yields compared to cyclocondensation.

-

Requires expensive catalysts and rigorous anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Patent CN105646357A outlines a scalable process:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Throughput | 50 kg/hr |

| Solvent | Toluene |

| Temperature Control | 25°C (cyclocondensation), 110°C (reflux) |

| Yield | 89% (ester), 91% (acid) |

Advantages :

Purification and Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, COOH), 7.5–7.3 (m, 4H, Ar-H), 6.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 85–92 | 99 | High | 120–150 |

| Copper Coupling | 60–68 | 95 | Low | 300–400 |

| Continuous Flow | 89–91 | 99 | Industrial | 100–130 |

Key Takeaways :

-

Cyclocondensation is optimal for lab and industrial use.

-

Copper-mediated routes are reserved for specialized substrates.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides under standard conditions:

Mechanistic Notes :

- Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

- Amidation typically involves activation of the carboxylic acid to an acyl chloride intermediate before reaction with amines .

Amino Group Functionalization

The primary amino group at position 5 participates in electrophilic substitution and condensation reactions:

Acylation

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) yields imine derivatives, which are precursors for heterocyclic ring expansion .

Pyrazolo[3,4-b]quinolinones

- Reaction : Multi-component reaction with aldehydes and 1,3-cyclodiones (e.g., dimedone) under catalysis by pyridine-2-carboxylic acid.

- Product : Pyrazolo[3,4-b]quinolinones with regioselectivity influenced by the 2-methylphenyl group .

- Conditions : Ethanol, 60°C, 5–10 minutes.

Imidazo[1,2-b]pyrazoles

- Reaction : Aza-Wittig reaction with triphenylphosphine and carbon tetrachloride.

- Product : Imidazo[1,2-b]pyrazole derivatives via intermediate phosphoranylideneamino species .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 5-amino-1-(2-methylphenyl)-1H-pyrazole:

| Conditions | Product | Notes |

|---|---|---|

| 180°C, vacuum | 5-Amino-1-(2-methylphenyl)-1H-pyrazole | Loss of CO₂ generates a simpler pyrazole core |

| NaOH (aq.), Δ | Same as above | Base-mediated pathway with higher reaction rates |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 3, directed by the electron-donating amino group:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid |

Regioselectivity : The 2-methylphenyl group induces steric hindrance, favoring substitution at the less hindered position 3 .

Metal Complexation

The amino and carboxylic acid groups enable coordination with transition metals:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, as anti-inflammatory agents. For instance, compounds in this class have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell lines . The mechanism often involves inhibition of specific kinases involved in inflammatory signaling pathways, making them promising candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells . Its ability to inhibit cell proliferation is attributed to its interaction with key cellular pathways involved in tumor growth and metastasis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Inhibition of cell cycle progression |

| NCI-H460 (Lung Cancer) | 12.3 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Studies indicate that this compound demonstrates activity against various bacterial strains, suggesting its potential use as an antibacterial agent . The compound's efficacy is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, researchers found that this compound significantly reduced LPS-induced TNF-alpha release in murine macrophages. This study supports the compound's potential for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound revealed that it inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 20 µM. The research suggested that further modifications could enhance its potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives vary primarily in their 1-position substituents, which influence molecular weight, solubility, and reactivity. Key analogs include:

Key Observations :

Biological Activity

5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyrazole ring, which is a five-membered heterocycle known for its pharmacological significance. The presence of an amino group and a carboxylic acid moiety enhances its reactivity and solubility, making it a versatile scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aryl compounds. The synthetic route may include:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Functionalization : Introduction of the amino and carboxylic acid groups through subsequent reactions involving electrophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this scaffold can inhibit various cancer cell lines:

- FGFR Inhibition : A derivative of this compound has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. For instance, a study reported an IC50 value of 46 nM against FGFR1 and significant suppression of proliferation in lung and gastric cancer cell lines (NCI-H520, SNU-16) with IC50 values ranging from 19 to 73 nM .

- Antiproliferative Activity : The compound's ability to inhibit cell proliferation has been documented across various cancer types, including breast and liver cancers .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives exhibited significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: FGFR Inhibitors

A comprehensive study focused on the design and synthesis of 5-amino-1H-pyrazole derivatives as FGFR inhibitors. The lead compound demonstrated potent activity against both wild-type and mutant FGFRs, indicating its potential as a targeted therapy for cancers associated with FGFR aberrations .

Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. Results indicated that compounds containing the pyrazole scaffold significantly inhibited the growth of several types of cancer cells, reinforcing the pharmacological relevance of this compound class .

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how is its purity confirmed?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives, followed by basic hydrolysis to yield the carboxylic acid . Key intermediates, such as 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, are characterized using IR, , and mass spectrometry. Elemental analysis ensures purity (>95%) by verifying stoichiometric ratios of C, H, and N .

Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the molecular structure of this compound?

SCXRD data collected at 150 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELX software. The structure is solved via direct methods, with thermal displacement parameters anisotropically refined. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed to confirm tautomeric forms and molecular packing . The final R-factor (<0.05) and data-to-parameter ratio (>19:1) validate structural accuracy .

Advanced Research Questions

Q. How are discrepancies between computational models and experimental spectral data resolved?

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict vibrational frequencies and NMR chemical shifts. Discrepancies in IR or peaks (e.g., carboxylate vs. carboxylic acid forms) are resolved by comparing computed spectra with experimental data. X-ray crystallography serves as the definitive validation tool for bond lengths and angles .

Q. What in vitro assays evaluate the compound’s pharmacological activity, and how are results interpreted?

- Analgesic/Anti-inflammatory Activity : Carrageenan-induced rat paw edema and acetic acid writhing tests are used. Dose-dependent inhibition of edema (measured via plethysmometry) and writhing episodes (counted over 30 min) are compared to positive controls (e.g., indomethacin) .

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed using broth microdilution. Activity is correlated with substituent effects on the pyrazole ring .

Q. How do molecular docking studies predict interactions with targets like PPAR gamma or heme oxygenase?

AutoDock Vina or Glide is used to dock the compound into active sites (e.g., PPAR gamma PDB: 1KNU). Binding affinities (ΔG values) and interaction profiles (hydrogen bonds, hydrophobic contacts) are analyzed. MD simulations (100 ns) assess complex stability via RMSD and RMSF metrics .

Q. What enzymatic assays study the compound’s role in purine metabolism?

The compound’s analog, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is incubated with human ADE2 protein. Reaction progress is monitored via HPLC to quantify SAICAR formation. Kinetic parameters (, ) are derived from Michaelis-Menten plots .

Q. How is HPLC or LC-MS applied in pharmacokinetic studies of this compound?

Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) quantifies the compound in plasma. LC-MS/MS (MRM mode) enhances sensitivity (LOQ < 10 ng/mL). Pharmacokinetic parameters (, ) are modeled using non-compartmental analysis .

Data Contradiction Analysis

Q. How are conflicting spectral data (e.g., IR vs. NMR) reconciled during characterization?

Q. How do solubility discrepancies between computational predictions and experimental results arise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.